Cas no 13190-97-1 (Solanesol)
Solanesol Chemical and Physical Properties
Names and Identifiers
-
- solanesol
- Solanasol
- Solaneso
- Solanesol from tobacco
- SOLANESOL(P) PrintBack
- 3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaen-1-ol
- 3,7,11,15,19,23,27,31,35-nonamethyl-hexatriaconta-2t,6t,10t,14t,18t,22t,26t,30t,34-nonaen-1-ol
- betulanonaprenol
- betulaprenol9
- Farnesylfarnesylfarnesol
- nonaisoprenol
- prenol-9 all-trans
- 3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
- (z,z,z,z,z,z,e,e)-amethyl
- Solanesol90%
- SOLANESOL 90%
- SITOSTEROL, B- >80%(RG)
- Solanesol from tobacco
- CTSA purified MaxPab mouse polyclonal antibody (B01P)
- FF31XTR2N4
- Betulaprenol 9
- C45H74O
- solanesol-nonaisoprenol
- LS-15469
- SR-05000002169-3
- UNII-FF31XTR2N4
- Solanesol (~90%)
- AKOS008901388
- NS00073894
- SCHEMBL182776
- NSC-299938
- NCGC00095707-04
- MFCD00070279
- CCG-208614
- AC-4742
- AS-75081
- CS-0009112
- 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (all-E)-
- 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)-
- Q26841010
- 2,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (all-E)-
- s2360
- SOLANESOL [MI]
- CHEMBL1567436
- NCGC00095707-02
- A806330
- SR-05000002169
- AFPLNGZPBSKHHQ-MEGGAXOGSA-N
- HY-N0576
- CHEBI:26718
- NSC299938
- SDCCGMLS-0066857.P001
- DTXSID60884580
- (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-Nonamethyl-2,6,10,14,18,22,26,30,34-hexa- triacontanonaen-1-ol
- 13190-97-1
- (2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol
- Solanesol (Nonaisoprenol)
- SPECTRUM1505325
- Solanesol from tobacco, >=90% (HPLC)
- Solanesol_major
- NCGC00095707-01
- SR-05000002169-2
- Solanesol
-
- MDL: MFCD00070279
- Inchi: 1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
- InChI Key: AFPLNGZPBSKHHQ-MEGGAXOGSA-N
- SMILES: OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C
Computed Properties
- Exact Mass: 630.57400
- Monoisotopic Mass: 630.57396698 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 46
- Rotatable Bond Count: 25
- Complexity: 1100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 8
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 15.9
- Molecular Weight: 631.1
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Powder
- Density: 0.8890
- Melting Point: 40.0 to 44.0 deg-C
- Boiling Point: 685.6±24.0 °C at 760 mmHg
- Flash Point: 130.3±19.2 °C
- Refractive Index: 1.5038 (24 C)
- Stability/Shelf Life: Stable, but may be heat sensitive - store cold. Combustible. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 14.75690
- Merck: 8703
- Solubility: Insoluble in water, slightly soluble in methanol and ethanol, soluble in acetone, chloroform and hexane
Solanesol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- RTECS:MP5366666
- Storage Condition:0-10°C
Solanesol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0576-100mg |
Solanesol |
13190-97-1 | ≥98.0% | 100mg |
¥500 | 2024-04-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817759-25g |
Solanesol from tobacco |
13190-97-1 | 95% | 25g |
949.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S8754-25MG |
Solanesol |
13190-97-1 | 25mg |
¥2260.36 | 2023-09-15 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S8754-250MG |
Solanesol |
13190-97-1 | 250mg |
¥14382.69 | 2023-09-15 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0525-25G |
Solanesol |
13190-97-1 | >93.0%(HPLC) | 25g |
¥790.00 | 2024-04-17 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3236-5 mg |
Solanesol |
13190-97-1 | 99.29% | 5mg |
¥148.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3236-25 mg |
Solanesol |
13190-97-1 | 99.29% | 25mg |
¥258.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3236-50 mg |
Solanesol |
13190-97-1 | 99.29% | 50mg |
¥375.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3236-100 mg |
Solanesol |
13190-97-1 | 99.29% | 100MG |
¥488.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3236-200 mg |
Solanesol |
13190-97-1 | 99.29% | 200mg |
¥845.00 | 2022-04-26 |
Solanesol Suppliers
Solanesol Related Literature
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Samuel P. Tucker,Jack R. Pretty Analyst 2005 130 1414
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Xiangyang Yao,Binyu Lu,Chaotian Lü,Qin Bai,Dazhong Yan,Yanli Wu,Zibing Hong,Hui Xu Food Funct. 2017 8 132
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3. Variations in the estimation of the contribution of environmental tobacco smoke (ETS) to respirable (≤5?μm) indoor air particulates obtained by the use of different analytical methodsDavid S. Douce,Malcolm R. Clench,Barrie Frost J. Environ. Monit. 2001 3 295
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4. Stereoselective synthesis of solanesol and all-trans-decaprenolKikumasa Sato,Seiichi Inoue,Akira Onishi,Nobuhiko Uchida,Nobuto Minowa J. Chem. Soc. Perkin Trans. 1 1981 761
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Yasemin L. Mustafa,Antonios Keirouz,Hannah S. Leese J. Mater. Chem. B 2022 10 7418
Additional information on Solanesol
Introduction to Solanesol (CAS No. 13190-97-1) and Its Emerging Applications in Modern Chemistry and Biomedicine
Solanesol, with the chemical identifier CAS No. 13190-97-1, is a naturally occurring diterpene alcohol that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound, derived from the roots of the *Solanum tuberosum* (potato) plant, exhibits a complex molecular structure characterized by multiple stereocenters and functional groups, making it a versatile scaffold for synthetic chemistry and drug development. The increasing interest in Solanesol stems from its unique physicochemical properties, biological activities, and potential applications in therapeutic interventions.
The chemical formula of Solanesol is C₃₀H₅₀O₄, reflecting its diterpene nature with an alcohol functional group at the 3-position. Its stereochemistry, particularly the configuration around the C-3 hydroxyl group, plays a crucial role in determining its reactivity and biological efficacy. Over the past decade, advancements in synthetic methodologies have enabled researchers to access modified derivatives of Solanesol, expanding its utility in medicinal chemistry.
In recent years, Solanesol has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. One of the most notable applications is its use as a precursor in the production of phytosterols and triterpenoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. For instance, researchers have demonstrated that Solanesol can be chemically modified to yield compounds with enhanced affinity for specific biological targets, such as steroid hormone receptors or enzyme active sites.
The pharmacological profile of Solanesol has been further explored through preclinical studies. Initial investigations suggest that this compound exhibits modest cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. This selective toxicity makes it an attractive candidate for further development into a chemotherapeutic agent. Additionally, Solanesol has shown promise as a modulator of lipid metabolism, with potential implications for treating metabolic disorders such as obesity and type 2 diabetes.
From a synthetic chemistry perspective, Solanesol serves as an excellent model for studying regioselective functionalization and stereoselective synthesis. Its complex framework presents challenges that drive innovation in catalytic systems and reaction protocols. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce new substituents at strategic positions within the Solanesol backbone. These modifications have led to novel derivatives with tailored biological activities.
The biotechnological production of Solanesol has also seen significant progress. Fermentation-based approaches using engineered microorganisms have been optimized to enhance yield and purity. Such bioprocesses not only provide sustainable alternatives to traditional chemical synthesis but also enable the production of enantiomerically pure forms of Solanesol, which are critical for pharmaceutical applications where stereochemistry dictates efficacy.
Emerging research highlights the role of Solanesol in nanomedicine and drug delivery systems. Its amphiphilic nature allows it to self-assemble into micelles or vesicles, which can encapsulate hydrophobic drugs for targeted delivery. Preliminary studies indicate that these formulations improve bioavailability and reduce side effects compared to conventional oral or intravenous administration.
The industrial relevance of Solanesol extends beyond pharmaceuticals to agrochemicals and cosmetics. Its structural motifs are shared by natural products such as solasodine and solamargine, which are used in crop protection formulations due to their phytotoxic properties. In cosmetics, derivatives of Solanesol have been incorporated into anti-aging creams due to their ability to scavenge reactive oxygen species and promote collagen synthesis.
Future directions in the study of Solanesol include exploring its potential as a lead compound for drug discovery through high-throughput screening campaigns. Computational modeling techniques are being employed to predict binding affinities and optimize molecular structures before experimental validation. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to translate laboratory findings into clinical applications.
In conclusion, Solanesol (CAS No. 13190-97-1) represents a fascinating compound with broad applicability across multiple domains of chemistry and biomedicine. Its unique structural features combined with emerging synthetic methodologies ensure that it will remain a subject of intense research interest for years to come.
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